Evidence Point 1: Presence of a Halogen Handle for Cross-Coupling Chemistry
The key differentiator is the presence of a bromine atom at the 5-position. This bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds . The direct comparator, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6), lacks this halogen, precluding its use in these fundamental reactions without prior, more complex functionalization. While specific reaction yields for this exact compound are not reported in the primary literature, the bromine atom's utility in such transformations is a well-established class-level inference for aryl bromides [1].
| Evidence Dimension | Reactivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Reactive (Aryl Bromide Handle) |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)benzonitrile: Non-reactive (No Halogen Handle) |
| Quantified Difference | Qualitative; enables previously impossible C-C/C-N bond formation at the 5-position. |
| Conditions | Standard Suzuki, Heck, or Buchwald-Hartwig conditions (Pd catalyst, base, ligand, solvent) |
Why This Matters
This difference dictates synthetic route selection; procurement of the brominated compound is essential for accessing complex molecular architectures that require late-stage functionalization at the 5-position.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
